3-(Aminomethyl)-1-ethyl-3-methylazetidin-2-one

Lipophilicity Drug-likeness Membrane permeability

3-(Aminomethyl)-1-ethyl-3-methylazetidin-2-one (CAS 2229402-27-9) is a 1,3,3-trisubstituted azetidin-2-one (β-lactam) building block with the molecular formula C7H14N2O and a molecular weight of 142.20 g/mol. Its computed properties include an XLogP3-AA of -0.2, one hydrogen bond donor, two hydrogen bond acceptors, two rotatable bonds, and a topological polar surface area of 46.3 Ų.

Molecular Formula C7H14N2O
Molecular Weight 142.202
CAS No. 2229402-27-9
Cat. No. B2526074
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Aminomethyl)-1-ethyl-3-methylazetidin-2-one
CAS2229402-27-9
Molecular FormulaC7H14N2O
Molecular Weight142.202
Structural Identifiers
SMILESCCN1CC(C1=O)(C)CN
InChIInChI=1S/C7H14N2O/c1-3-9-5-7(2,4-8)6(9)10/h3-5,8H2,1-2H3
InChIKeyCXFJLVUJIULGCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(Aminomethyl)-1-ethyl-3-methylazetidin-2-one: Physicochemical Baseline for Strategic Research Procurement


3-(Aminomethyl)-1-ethyl-3-methylazetidin-2-one (CAS 2229402-27-9) is a 1,3,3-trisubstituted azetidin-2-one (β-lactam) building block with the molecular formula C7H14N2O and a molecular weight of 142.20 g/mol. Its computed properties include an XLogP3-AA of -0.2, one hydrogen bond donor, two hydrogen bond acceptors, two rotatable bonds, and a topological polar surface area of 46.3 Ų [1]. This substitution pattern distinguishes it from the more common 1,3-dimethyl, 3-methyl, and unsubstituted aminomethyl azetidin-2-one analogs in terms of lipophilicity, hydrogen bonding capacity, and conformational flexibility—parameters that directly influence drug-likeness and synthetic utility.

Why Generic Azetidin-2-one Substitution Fails: Structural Determinants That Drive Selection of 3-(Aminomethyl)-1-ethyl-3-methylazetidin-2-one


Azetidin-2-one derivatives are not interchangeable scaffolds. Small variations in N- and C-substitution profoundly alter physicochemical properties such as lipophilicity, hydrogen bond donor/acceptor counts, and rotatable bond flexibility—each a key determinant of pharmacokinetic behavior and target engagement potential [1]. The 1-ethyl-3-methyl-3-aminomethyl substitution pattern yields a unique combination of elevated lipophilicity (XLogP -0.2), a single hydrogen bond donor, and two rotatable bonds that is not replicated by any close analog. Direct comparative bioactivity data for this specific compound class remains limited; therefore differentiation relies on quantifiable physicochemical differences that have well-established implications for drug discovery success.

Quantified Property-by-Property Comparison: 3-(Aminomethyl)-1-ethyl-3-methylazetidin-2-one Versus Closest Aminomethyl Azetidin-2-one Analogs


Higher Calculated Lipophilicity (XLogP -0.2) Favors Membrane Permeability Over N-Methyl and Unsubstituted Analogs

The target compound exhibits an XLogP3-AA value of -0.2, which is 0.4 to 0.9 log units higher than the closest aminomethyl azetidin-2-one analogs: 3-(aminomethyl)-1,3-dimethylazetidin-2-one (XLogP -0.6), 3-(aminomethyl)-3-methylazetidin-2-one (XLogP -0.7), and 3-(aminomethyl)azetidin-2-one (XLogP -1.1) [1][2][3]. Higher lipophilicity within this range is generally associated with improved passive membrane permeability, a critical parameter for intracellular target engagement and oral bioavailability.

Lipophilicity Drug-likeness Membrane permeability

Reduced Hydrogen Bond Donor Count (1 vs. 2) Improves Predicted Oral Bioavailability Profile

The target compound possesses a single hydrogen bond donor (HBD = 1), whereas the N-unsubstituted analogs 3-(aminomethyl)-3-methylazetidin-2-one and 3-(aminomethyl)azetidin-2-one each have two hydrogen bond donors [1][2]. According to Lipinski's Rule of Five, a lower HBD count correlates with improved oral absorption potential, as each additional HBD can impose a significant desolvation penalty during membrane transit [3].

Hydrogen bond donor Oral bioavailability Drug design

Increased Rotatable Bond Count (2 vs. 1) Enables Greater Conformational Sampling for Target Engagement

With two rotatable bonds, the target compound offers greater conformational flexibility than all close analogs—3-(aminomethyl)-1,3-dimethylazetidin-2-one, 3-(aminomethyl)-3-methylazetidin-2-one, and 3-(aminomethyl)azetidin-2-one—each of which has only one rotatable bond [1][2]. Increased rotatable bond count can enhance the ligand's ability to adopt a bioactive conformation upon target binding, although it may also incur a modest entropic penalty.

Conformational flexibility Ligand efficiency Target engagement

Premium Purity Grade (98%) Reduces Impurity-Related Variability Versus Standard 95% Analogs

3-(Aminomethyl)-1-ethyl-3-methylazetidin-2-one is commercially available at 98% purity from Leyan (product number 1753283), which exceeds the standard 95% purity offered for the closest analogs: 3-(aminomethyl)-1,3-dimethylazetidin-2-one (95%, Bidepharm), 3-(aminomethyl)-3-methylazetidin-2-one (95%, Bidepharm), and 3-(aminomethyl)azetidin-2-one (95%, Bidepharm) . Higher purity reduces the risk of side reactions and impurities that can confound biological assay interpretation and synthetic yield calculations.

Purity grade Reproducibility Procurement specification

Lower Topological Polar Surface Area (46.3 vs. 55.1 Ų) Aligns with Enhanced Passive Absorption Potential

The target compound has a topological polar surface area (TPSA) of 46.3 Ų, which is 8.8 Ų lower than that of 3-(aminomethyl)-3-methylazetidin-2-one and 3-(aminomethyl)azetidin-2-one (both 55.1 Ų) [1][2]. A TPSA below 60 Ų is commonly associated with good oral absorption, and values below 90 Ų are generally predictive of blood-brain barrier penetration potential [3]. The lower TPSA of the target compound may confer a pharmacokinetic advantage for programs targeting intracellular or CNS-localized targets.

Topological polar surface area Absorption Blood-brain barrier

Optimal Deployment Scenarios for 3-(Aminomethyl)-1-ethyl-3-methylazetidin-2-one Based on Quantified Differentiation


Lead Optimization Campaigns Requiring Balanced Lipophilicity for Cellular Permeability

In hit-to-lead and lead optimization programs, the target compound's XLogP of -0.2 (versus -0.6 to -1.1 for analogs) positions it in a favorable lipophilicity window for passive membrane permeation without excessive logP-driven off-target binding. This makes it a preferred building block for synthesizing analog libraries where intracellular target engagement is essential [1].

Fragment-Based Drug Discovery Requiring Conformational Adaptability

With two rotatable bonds—double that of its closest analogs—this scaffold can sample a broader conformational landscape. Fragment-based drug discovery programs that rely on conformational selection for protein binding may benefit from this enhanced flexibility, enabling the exploration of binding modes not accessible to more rigid aminomethyl azetidin-2-one fragments [1].

High-Throughput Synthesis Platforms Demanding Low Impurity Interference

The availability of this compound at 98% purity (vs. 95% for analogs) reduces the likelihood of impurity-derived false positives in high-throughput biological assays and minimizes side-product formation in parallel synthesis workflows. This purity advantage directly supports reproducible SAR campaigns and reduces the need for post-synthesis purification [1].

CNS-Targeted Drug Discovery Leveraging Favorable TPSA and HBD Profile

The combination of a TPSA of 46.3 Ų, a single hydrogen bond donor, and moderate lipophilicity aligns with historical physicochemical parameters of CNS-penetrant drugs. Programs targeting neurological or psychiatric disorders may prioritize this scaffold over analogs with higher TPSA and HBD counts, which are less likely to cross the blood-brain barrier [1].

Quote Request

Request a Quote for 3-(Aminomethyl)-1-ethyl-3-methylazetidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.